5-Methylnaphthalene-1-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-4-2-7-12-10(8-13)5-3-6-11(9)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEGRROGVACHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542312 | |
| Record name | 5-Methylnaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104306-72-1 | |
| Record name | 5-Methylnaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Positional Isomerism in Naphthaldehydes: A Comparative Analysis of 5-Methyl-1-Naphthaldehyde and 4-Methyl-1-Naphthaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution pattern on an aromatic scaffold is a cornerstone of medicinal chemistry and materials science, dictating a molecule's physicochemical properties, reactivity, and biological interactions. Within the naphthaldehyde family, the positional isomers 5-methyl-1-naphthaldehyde and 4-methyl-1-naphthaldehyde serve as a compelling case study in how a subtle shift in a methyl group's location profoundly alters molecular behavior. This guide provides an in-depth analysis of these two isomers, moving from fundamental structural differences to the practical implications for synthesis and application. We will explore how the peri-interaction in the 5-methyl isomer creates unique steric and electronic effects absent in the 4-methyl counterpart, influencing everything from spectroscopic signatures to synthetic accessibility and reactivity. This document is intended for professionals in drug development and chemical research who leverage nuanced structure-activity relationships to design novel molecules.
Introduction: The Significance of Isomeric Purity
Naphthalene, a fused bicyclic aromatic system, offers a rich canvas for chemical functionalization. When substituted with both an aldehyde and a methyl group, the resulting methylnaphthaldehydes become versatile building blocks. The aldehyde group is a reactive handle for a multitude of transformations, including reductive aminations, Wittig reactions, and oxidations, making these compounds valuable intermediates in the synthesis of complex molecular architectures.
However, the precise placement of the methyl group relative to the aldehyde is critical. This guide focuses on two specific isomers:
-
4-Methyl-1-naphthaldehyde (CAS 33738-48-6): The methyl group is located on the same ring as the aldehyde.
-
5-Methyl-1-naphthaldehyde (CAS 104306-72-1): The methyl group is on the adjacent ring, positioned in a peri relationship to the 1-position aldehyde group.
This peri-relationship in the 5-methyl isomer introduces significant through-space steric interactions that are a dominant theme in its chemistry, distinguishing it sharply from the 4-methyl isomer. Understanding these differences is paramount for chemists aiming to control regioselectivity in synthesis and to predictably tune molecular properties for specific applications.
Molecular Structure and Physicochemical Properties
The most fundamental differences between the two isomers arise from their distinct three-dimensional structures. The proximity of the methyl and aldehyde groups in the 5-methyl isomer forces the aldehyde's carbonyl group out of the plane of the naphthalene ring to minimize steric clash, which in turn affects conjugation and reactivity.
Caption: Chemical structures of 4-methyl-1-naphthaldehyde and 5-methyl-1-naphthaldehyde.
A summary of their key physicochemical properties highlights their distinct nature.
| Property | 4-Methyl-1-naphthaldehyde | 5-Methyl-1-naphthaldehyde | Reference |
| CAS Number | 33738-48-6 | 104306-72-1 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₀O | C₁₂H₁₀O | [1][3] |
| Molecular Weight | 170.21 g/mol | 170.21 g/mol | [1][4] |
| Appearance | N/A | N/A | |
| Melting Point | 32-36 °C | N/A | [1][5] |
| Boiling Point | ~260-318 °C at 760 mmHg | N/A | [1][5] |
| Purity | Typically ≥97% | Typically ≥95% | [3] |
| IUPAC Name | 4-methylnaphthalene-1-carbaldehyde | 5-methylnaphthalene-1-carbaldehyde | [3][4][6] |
Synthesis Strategies and Regioselectivity
The synthesis of these isomers often starts from a common precursor, 1-methylnaphthalene. The challenge lies in directing the formylation reaction to the desired position (C4 or C5). The choice of formylation agent and reaction conditions is critical to control the regioselectivity.
The Gattermann-Koch reaction or the Vilsmeier-Haack reaction are common methods for introducing an aldehyde group onto an aromatic ring. The electronic properties of the naphthalene system generally favor electrophilic substitution at the alpha-position (C1, C4, C5, C8). In 1-methylnaphthalene, the methyl group is an activating, ortho-, para-director. This leads to a mixture of products, primarily the 4- and 2-isomers, with the 4-position being sterically more accessible.
Caption: General synthetic approaches to methyl-1-naphthaldehyde isomers.
Direct formylation of 1-methylnaphthalene typically yields 4-methyl-1-naphthaldehyde as the major product. The synthesis of the 5-methyl isomer is less direct and often requires a multi-step, directed approach to overcome the kinetic preference for substitution on the same ring as the methyl group.
Detailed Protocol: Synthesis of 4-Methyl-1-naphthaldehyde via Vilsmeier-Haack Reaction
This protocol is a representative procedure based on the principles of the Vilsmeier-Haack reaction, a widely used method for formylating electron-rich aromatic compounds.[7]
Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
-
Reagent Preparation (Vilsmeier Reagent): In a three-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq) in an ice bath. Slowly add N,N-dimethylformamide (DMF, 1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction: Dissolve 1-methylnaphthalene (1.0 eq) in a suitable solvent like o-dichlorobenzene. Add this solution to the freshly prepared Vilsmeier reagent dropwise, ensuring the temperature does not exceed 20 °C.
-
Heating: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Workup: Neutralize the aqueous solution with a base, such as sodium acetate or sodium hydroxide solution, until pH 6-7.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-methyl-1-naphthaldehyde.[8]
Differential Reactivity and Mechanistic Insights
The positional difference of the methyl group is the primary determinant of the differential reactivity between the two isomers.
-
4-Methyl-1-naphthaldehyde: The methyl and aldehyde groups do not have significant steric interaction. The aldehyde group's reactivity is typical for an aromatic aldehyde, influenced by the electron-donating nature of the naphthalene ring system. It readily participates in reactions such as condensations and reductive aminations.[9] For instance, it can be used in the synthesis of various heterocyclic compounds.[9]
-
5-Methyl-1-naphthaldehyde: The peri-interaction between the C5-methyl group and the C1-aldehyde group is profound. This steric hindrance can:
-
Inhibit Coplanarity: It forces the C-CHO bond to twist out of the plane of the aromatic ring, reducing the electronic conjugation between the carbonyl group and the naphthalene system.
-
Sterically Shield the Aldehyde: The methyl group can physically block the approach of nucleophiles to the aldehyde carbon, potentially slowing down reaction rates compared to the 4-methyl isomer.
-
Influence Ring Reactivity: The steric compression can slightly alter the bond lengths and angles of the naphthalene core, which may subtly influence the regioselectivity of further substitutions on the ring. Recent studies on C-H activation of naphthaldehydes show that such peri-interactions can be exploited to direct metallation and subsequent functionalization to specific positions.[10]
-
Caption: Conceptual differences in reactivity due to the methyl group position.
Applications in Drug Discovery and Materials Science
The distinct properties of these isomers make them suitable for different applications.
-
4-Methyl-1-naphthaldehyde is a versatile building block where predictable reactivity is desired. It has been used as an intermediate in the synthesis of biologically active compounds and specialized materials.[1] Preliminary research has suggested that derivatives may have potential inhibitory effects on tumor cell growth.[1]
-
5-Methyl-1-naphthaldehyde , while less common, offers opportunities to exploit its unique stereoelectronic profile. The steric bulk can be used to create rigid, well-defined three-dimensional structures, which is a valuable strategy in designing ligands for specific protein binding pockets or in creating materials with tailored topologies. The hindered aldehyde could also be used to favor mono-functionalization in the presence of other, more accessible aldehydes.
Conclusion
While 5-methyl-1-naphthaldehyde and 4-methyl-1-naphthaldehyde share the same molecular formula, they are fundamentally different molecules. The simple change in the methyl group's position from C4 to C5 introduces a significant peri-interaction that alters the molecule's conformation, electronic structure, and steric environment. These changes manifest in different physicochemical properties, require distinct synthetic strategies, and lead to divergent chemical reactivity. For the medicinal chemist or materials scientist, recognizing and understanding these isomeric differences is not a trivial academic exercise; it is a critical factor in the rational design and successful synthesis of novel functional molecules. The 4-methyl isomer provides a reliable and accessible platform for standard synthetic transformations, while the 5-methyl isomer presents a more challenging but potentially more rewarding scaffold for creating sterically demanding and unique molecular architectures.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025).
- ChemAnalyst. (n.d.). Exploring the Properties and Uses of 4-Methyl-1-naphthaldehyde.
- Fluorochem. (n.d.). 5-METHYL-1-NAPHTHALDEHYDE.
- Guidechem. (n.d.). 4-METHYL-1-NAPHTHALDEHYDE 33738-48-6.
- Stenutz. (n.d.). 4-methyl-1-naphthaldehyde.
- AOBChem. (n.d.). 4-methyl-1-naphthaldehyde.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- ChemicalBook. (2025). 4-METHYL-1-NAPHTHALDEHYDE.
-
PubChem. (n.d.). 1-Naphthalenecarboxaldehyde, 4-methyl-. National Center for Biotechnology Information. [Link]
- PubChem. (n.d.). 5-Fluoro-2-methyl-1-naphthaldehyde.
-
Organic Syntheses. (n.d.). Aromatic Aldehydes: 9-Anthraldehyde; 2-Ethoxy-1-naphthaldehyde. Org. Synth. Coll. Vol. 4, p.331. [Link]
-
Bálint, M., et al. (2022). Fine-Tuned Reactivity of N-Containing Naphthol Analogues. Molecules, 27(20), 6965. [Link]
-
Organic Syntheses. (n.d.). 1-Naphthaldehyde. Org. Synth. Coll. Vol. 3, p.627. [Link]
-
Wang, B., et al. (2022). Overcoming peri- and ortho-selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy. Chemical Science, 13(24), 7235-7241. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | C12H10O | CID 13499503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-Naphthalenecarboxaldehyde, 4-methyl- | C12H10O | CID 141839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-METHYL-1-NAPHTHALDEHYDE | 33738-48-6 [chemicalbook.com]
- 10. Overcoming peri- and ortho-selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Reductive Amination Protocols for 5-Methyl-1-Naphthaldehyde
Abstract & Strategic Analysis
This technical guide details optimized protocols for the reductive amination of 5-methyl-1-naphthaldehyde (CAS: 104306-72-1). While reductive amination is a staple transformation, this specific substrate presents unique structural challenges that distinguish it from simple benzaldehydes.
Structural Considerations: The "Peri" Effect
The primary challenge in functionalizing 1-naphthaldehydes is the peri-interaction between the carbonyl group at C1 and the proton at C8.
-
Steric Strain: The C8 proton exerts steric pressure on the C1 substituent, forcing the carbonyl out of coplanarity with the aromatic system. This can retard nucleophilic attack by the amine and destabilize the intermediate imine (Schiff base) [1].
-
Electronic Influence: The 5-methyl group (distal ring) acts as a weak electron-donating group (EDG) via hyperconjugation. This slightly increases the electron density of the naphthalene ring, potentially making the carbonyl carbon less electrophilic compared to unsubstituted 1-naphthaldehyde.
Solubility Profile
5-methyl-1-naphthaldehyde is highly lipophilic.
-
Preferred Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).
-
Problematic Solvents: Methanol/Ethanol (solubility issues at high concentrations; often requires co-solvents).
Decision Matrix & Workflow
Select the appropriate protocol based on your amine partner and scale.
Figure 1: Decision tree for selecting the optimal reductive amination condition.
Protocol A: The "Gold Standard" (STAB)
Reagent: Sodium Triacetoxyborohydride [NaBH(OAc)₃] Best For: Primary and secondary aliphatic amines. Mechanism: Direct reductive amination.[1][2] STAB is mild and selective; it reduces the iminium ion faster than the aldehyde, allowing for "one-pot" procedures without pre-forming the imine [2].[3]
Materials
-
5-methyl-1-naphthaldehyde (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv, if amine is basic)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[4]
Step-by-Step Methodology
-
Solvation: In a dry reaction vessel under N₂ atmosphere, dissolve 5-methyl-1-naphthaldehyde in DCE (0.2 M concentration).
-
Amine Addition: Add the amine (1.1 equiv).
-
Critical Note: If using a salt form of the amine (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.
-
-
Catalysis (Optional): If the reaction is sluggish, add Glacial Acetic Acid (1.0 equiv). This promotes iminium ion formation, which is the species reduced by STAB.
-
Mixing: Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the hemiaminal/imine.[1]
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor via TLC or LC-MS.
-
Target: Disappearance of aldehyde (m/z 170 + H⁺).
-
-
Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Titanium-Mediated (For Difficult Substrates)
Reagent: Titanium(IV) Isopropoxide [Ti(OiPr)₄] followed by NaBH₄. Best For: Weakly nucleophilic amines (anilines), sterically bulky amines, or when Protocol A fails to drive conversion. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger , driving the equilibrium toward the imine [3].
Materials
-
5-methyl-1-naphthaldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Titanium(IV) Isopropoxide (1.2 – 1.5 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)[5]
-
Solvent: Absolute Ethanol (EtOH) or THF.
Step-by-Step Methodology
-
Complexation: In a dry flask under Argon, mix 5-methyl-1-naphthaldehyde (1.0 equiv) and the amine (1.1 equiv) in neat Ti(OiPr)₄ (if scale allows) or minimal THF.
-
Imine Formation: Stir the mixture at RT for 4–12 hours.
-
Why: The 1-naphthaldehyde peri-strain slows imine formation. Titanium forces this completion by trapping water.
-
-
Dilution: Dilute the viscous mixture with absolute EtOH (0.5 M).
-
Reduction: Cool the solution to 0°C. Add NaBH₄ (1.5 equiv) portion-wise.
-
Safety: Hydrogen gas evolution. Ensure venting.
-
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Hydrolysis (Critical Step): The reaction will contain titanium salts that form a gel upon water addition.
-
Method: Add 1N NaOH or aqueous NH₄OH. A white/grey precipitate (TiO₂) will form.
-
Filtration: Filter the suspension through a pad of Celite. Wash the pad with EtOAc.
-
-
Workup: Concentrate the filtrate to remove EtOH, then partition between EtOAc and water.
Comparative Data Analysis
| Feature | Protocol A (STAB) | Protocol B (Ti-Mediated) | Protocol C (H₂/Pd-C) |
| Reaction Type | Direct (One-Pot) | Stepwise (In-Situ Imine) | Catalytic |
| Imine Stability | Low requirement | High (Ti stabilizes) | N/A |
| Water Sensitivity | Moderate | High (Ti reacts with H₂O) | Low |
| Selectivity | Excellent (Aldehyde > Ketone) | High | Low (Reduces NO₂, alkenes) |
| Toxicity | Low (Boron waste) | Low (Titanium waste) | Low (Metal recovery needed) |
| Yield (Typical) | 75–90% | 85–95% | 90–99% |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the critical "fork in the road" where the peri-interaction of the naphthalene ring affects the stability of the hemiaminal intermediate.
Figure 2: Mechanistic pathway highlighting the critical dehydration step.
Troubleshooting & Optimization
-
Problem: Low conversion; Aldehyde remains.
-
Cause: Steric hindrance at C1 prevents imine formation.
-
Solution: Switch to Protocol B (Titanium). The Lewis acidity overcomes the steric barrier. Alternatively, add 3Å Molecular Sieves to Protocol A.
-
-
Problem: Formation of Alcohol side-product (5-methyl-1-naphthylmethanol).
-
Cause: Direct reduction of aldehyde before amine condensation.
-
Solution: Ensure amine is added before the reducing agent. If using NaBH₄ (Protocol B), ensure imine formation is complete (check via ¹H NMR) before adding hydride.
-
-
Problem: "Sticky" workup in Protocol B.
-
Cause: Incomplete hydrolysis of Titanium alkoxides.
-
Solution: Use 10% aqueous tartaric acid or Rochelle's salt solution during workup to solubilize titanium species.
-
References
-
Balasubramanian, M. (1966). "Steric effects in the reduction of 1-substituted naphthalenes." Chemical Reviews. (Contextual grounding on peri-strain).
-
Abdel-Magid, A. F., et al. (1996).[1][4][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. interchim.fr [interchim.fr]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-methylnaphthalene-1-carbaldehyde
This guide provides in-depth troubleshooting and frequently asked questions for the purification of 5-methylnaphthalene-1-carbaldehyde via recrystallization. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize their purification outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, providing not only solutions but also the underlying scientific principles.
Part 1: Solvent System Selection
The success of any recrystallization is critically dependent on the choice of solvent.[1] An ideal solvent should dissolve the target compound sparingly or not at all at room temperature but show high solubility at its boiling point.[2]
Q1: How do I select the optimal recrystallization solvent for this compound?
Answer: Selecting the right solvent is a systematic process of empirical testing on a small scale. Given that this compound (C12H10O) is a moderately polar aromatic aldehyde, you should screen a range of solvents with varying polarities.
Underlying Principle: The principle of "like dissolves like" is a useful starting point.[3] The naphthalene moiety is nonpolar, while the aldehyde group adds polarity. Therefore, solvents of intermediate polarity are often a good choice. The goal is to find a solvent where the solubility curve of the compound is steep with respect to temperature.[1][4]
Troubleshooting Steps & Protocol:
-
Prepare Test Tubes: Place approximately 20-30 mg of your crude this compound into several different test tubes.
-
Solvent Screening: Add a small amount (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. Agitate the mixture.
-
Observe at Room Temperature:
-
If the compound dissolves completely, the solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.
-
If the compound is completely insoluble, it may be a candidate for one half of a binary solvent system.
-
If the compound is sparingly soluble, it is a promising candidate.[1]
-
-
Heat the Promising Candidates: Gently heat the test tubes containing sparingly soluble samples in a water or sand bath. Add the solvent dropwise until the solid just dissolves at the boiling point.
-
Cool Slowly: Remove the test tubes from the heat and allow them to cool slowly to room temperature, and then in an ice bath.
-
Evaluate Crystal Formation: The best solvent is the one that dissolves the compound when hot and yields a large quantity of high-quality crystals upon cooling.
Data Presentation: Hypothetical Solvent Screening Results
| Solvent | Polarity | Solubility at 25°C (in 0.5 mL) | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Hexane | Non-polar | Insoluble | Sparingly Soluble | Poor / Slow | Potential anti-solvent |
| Toluene | Non-polar | Soluble | Very Soluble | None | Unsuitable |
| Ethanol | Polar Protic | Sparingly Soluble | Very Soluble | Good, well-formed needles | Good Candidate |
| Water | Polar Protic | Insoluble | Insoluble | None | Unsuitable alone; potential anti-solvent |
| Ethyl Acetate | Polar Aprotic | Soluble | Very Soluble | Poor | Unsuitable |
| Ethanol/Water | Mixed | Sparingly Soluble | Soluble | Excellent, high yield | Excellent Candidate (Binary System) |
Q2: My compound "oiled out" instead of forming crystals. Why did this happen and how can I fix it?
Answer: "Oiling out" occurs when the dissolved solute comes out of solution as a liquid rather than a solid crystalline lattice. This is a common problem, especially with impure compounds.[5]
Underlying Principle: This phenomenon typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or the melting point of the impure mixture). The high concentration of impurities can also depress the melting point and interfere with crystal lattice formation.[5]
Troubleshooting Steps:
-
Re-heat the Solution: Warm the flask to re-dissolve the oil into the solvent.
-
Add More Solvent: Add a small amount (1-5% of the total volume) of the hot solvent to decrease the saturation point.[6] This ensures that crystallization begins at a lower temperature.
-
Ensure Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it on a cooling hot plate can promote the formation of crystals over oil.[5]
-
Lower the Polarity (if using a binary system): If using a solvent pair like ethanol/water, you may have added too much of the anti-solvent (water). Re-heat to dissolve the oil, add a small amount of the primary solvent (ethanol) to increase solubility, and then cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5][7]
Part 2: The Recrystallization Process
Q3: No crystals are forming, even after the solution has cooled completely. What should I do?
Answer: The failure of crystals to form usually indicates one of two issues: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.
Underlying Principle: Crystallization requires both supersaturation and nucleation. Supersaturation is the thermodynamic driving force, while nucleation is the kinetic starting point for crystal lattice formation.
Troubleshooting Steps:
-
Reduce Solvent Volume: This is the most common solution.[5] Gently heat the solution and boil off a portion of the solvent in a fume hood. Be careful not to boil it to dryness. Allow the more concentrated solution to cool again.
-
Induce Nucleation (if supersaturated):
-
Cool to a Lower Temperature: Place the flask in an ice-salt bath or a freezer for a short period.[8] Be aware that very rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[9]
-
Introduce an Anti-Solvent: If you know a solvent in which your compound is insoluble (e.g., water or hexane), you can add it dropwise to your solution (e.g., an ethanol solution) until it becomes faintly cloudy (turbid). This indicates the saturation point has been reached. Gently warm the solution until it becomes clear again, then cool slowly.
Part 3: Purity and Yield
Q4: How do I assess the purity of my recrystallized this compound?
Answer: Purity is typically assessed by melting point analysis and chromatographic techniques.
Underlying Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically <1-2°C). Impurities disrupt the crystal lattice, which requires less energy to break, resulting in both a depression and a broadening of the melting point range.[7]
Troubleshooting Steps & Protocol:
-
Melting Point Analysis:
-
Carefully dry your crystals to ensure no residual solvent remains, as this will also depress the melting point.
-
Measure the melting point of your crude starting material and the recrystallized product.
-
A successful purification will result in a higher and narrower melting point range compared to the crude material.[9]
-
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of your crude material and your recrystallized product in a suitable solvent (e.g., ethyl acetate).
-
Spot both on a TLC plate and develop it with an appropriate mobile phase (e.g., a hexane/ethyl acetate mixture).
-
The crude sample may show multiple spots, while the purified sample should ideally show a single, distinct spot.
-
-
Spectroscopic Analysis (NMR/GC-MS): For rigorous purity confirmation in research and development, techniques like ¹H NMR, ¹³C NMR, or GC-MS can be used to identify and quantify any remaining impurities.
Visualized Workflows
Solvent Selection Workflow
Caption: Decision tree for selecting a suitable recrystallization solvent.
General Recrystallization Troubleshooting Workflow
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. mt.com [mt.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Vilsmeier-Haack Formylation of Naphthalenes
Current Status: Operational Topic: Troubleshooting Low Yields in Naphthalene Formylation Ticket ID: VH-NAPH-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanism
The Vilsmeier-Haack reaction is the gold standard for introducing a formyl group (-CHO) into electron-rich aromatic systems like naphthalene. However, it is notoriously sensitive to moisture, thermal conditions, and work-up protocols.
The Core Mechanism: The reaction proceeds via an electrophilic aromatic substitution (EAS).[1] The active electrophile is the Vilsmeier Reagent (chloroiminium ion) , generated in situ from DMF and POCl₃.[1][2][3]
Mechanistic Pathway (Visualized)[1]
Figure 1: The sequential pathway of the Vilsmeier-Haack reaction. Note that the intermediate iminium salt must be actively hydrolyzed to release the product.
Diagnostic Workflow
Before altering chemical parameters, use this logic tree to isolate the failure point.
Figure 2: Diagnostic logic for isolating the root cause of yield loss.
Critical Parameter Optimization
A. Reagent Integrity (The "Hidden" Killer)
The Vilsmeier reagent is highly hygroscopic. If your POCl₃ is old or your DMF is wet, the reagent hydrolyzes to phosphoric acid and HCl before it ever sees the naphthalene [1].
| Parameter | Specification | Why it matters? |
| POCl₃ | Freshly distilled or <3 months old | Hydrolyzed POCl₃ acts as a protic acid, not an electrophile generator. |
| DMF | Anhydrous (<0.05% H₂O) | Water consumes the Vilsmeier reagent immediately. |
| Atmosphere | Argon/Nitrogen | Prevents atmospheric moisture ingress during the induction period. |
B. Regioselectivity & Kinetics
Naphthalene formylation is highly regioselective for the 1-position (alpha) due to the resonance stabilization of the arenium ion intermediate [2].
-
1-Substitution: Kinetic and Thermodynamic product.
-
2-Substitution: Difficult to achieve via Vilsmeier. If you need 2-naphthaldehyde, Vilsmeier is the wrong tool (consider lithiation/formylation or oxidation of 2-methylnaphthalene).
C. Thermal Management
WARNING: The formation of the Vilsmeier reagent is exothermic.[4] However, the subsequent reaction with naphthalene often has an induction period.
-
Risk:[3][5][6] If you heat too quickly because "nothing is happening," the reaction can "run away" leading to polymerization (tar) and potential explosion hazards [3].
-
Protocol: Form the reagent at 0°C. Add substrate at 0°C. Warm to RT slowly. Only heat to 60-80°C if conversion stalls after 2 hours.
Troubleshooting FAQs
Q: My reaction mixture turned into a black tar, and I can't isolate the product.
-
Diagnosis: Thermal decomposition / Polymerization.
-
Root Cause: Naphthalenes are electron-rich. If the temperature exceeds 60°C–70°C, the Vilsmeier reagent can cause polymerization of the naphthalene ring or self-condensation.
-
Fix: Keep the reaction temperature below 25°C for the first 2 hours. If heating is required, do not exceed 60°C. Ensure vigorous stirring to prevent hot spots.
Q: TLC shows the starting material is gone, but after workup, I have very low yield and the aqueous layer is colored.
-
Diagnosis: Incomplete Hydrolysis.[2]
-
Root Cause: The intermediate iminium salt is water-soluble and stable in acidic water. If you simply wash with water and extract, the product stays in the aqueous phase as the salt.
-
Fix: The hydrolysis step requires buffering. Quench the reaction into a solution of Sodium Acetate (NaOAc) or neutralize with Sodium Carbonate (Na₂CO₃) to pH 6-7. Stir for 30-60 minutes to ensure the iminium salt fully converts to the aldehyde [4].
Q: I am seeing a "dimer" impurity or a red dye.
-
Diagnosis: Aryl-di-iminium formation.
-
Root Cause: Excess Vilsmeier reagent reacting with the product, or the intermediate reacting with another equivalent of naphthalene.
-
Fix: Control stoichiometry strictly. Use 1.1 to 1.2 equivalents of Vilsmeier reagent relative to naphthalene. Do not use a large excess.
Q: The reaction won't start (Starting Material Unchanged).
-
Diagnosis: Reagent Failure.
-
Root Cause: Your POCl₃ has likely hydrolyzed to phosphoric acid.
-
Fix: Perform a "fume test." A drop of POCl₃ should fume vigorously in moist air. If it doesn't, distill it or buy a fresh bottle. Ensure DMF is anhydrous.[4][7]
Standard Operating Procedure (SOP)
Validated for 1-Naphthaldehyde Synthesis
Reagents:
-
Naphthalene (1.0 eq)
-
POCl₃ (1.2 eq)
-
DMF (3.0 - 5.0 eq, acts as solvent/reagent)
-
Dichloromethane (DCM) (Optional co-solvent for solubility)
Protocol:
-
Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF to 0°C.
-
Addition: Add POCl₃ dropwise over 20 minutes. Observation: The solution should turn pale yellow/orange and may precipitate a white solid (the salt).
-
Substrate Addition: Dissolve Naphthalene in a minimum amount of DMF (or DCM). Add this solution dropwise to the Vilsmeier reagent at 0°C.[7]
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (25°C). Stir for 4-6 hours. Monitor by TLC.[7][8]
-
Checkpoint: If SM remains after 6 hours, heat to 50°C for 1 hour.
-
-
Quench (Critical): Pour the reaction mixture slowly into a vigorously stirred slurry of Ice + Sodium Acetate (2.0 M) .
-
Hydrolysis: Stir the quenched mixture for 30 minutes. The solution should lose its bright orange/red iminium color and become cloudy/yellow (aldehyde precipitation).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with saturated NaHCO₃ (to remove acid) and Brine.
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
References
-
BenchChem.[2][4][7][8] Vilsmeier Reagent Stability and Storage Conditions. Retrieved from
-
Jones, G., & Stanforth, S. P. (2000).[9][10] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-686.[10] Link
-
Mettler-Toledo.[4] Thermal Hazards of the Vilsmeier-Haack Reaction. Link
-
Organic Syntheses, Coll.[9] Vol. 3, p. 811 (1955); Vol. 30, p. 67 (1950). 1-Naphthaldehyde.[11] Link
-
Organic Chemistry Portal.[9] Vilsmeier-Haack Reaction Mechanism and Recent Literature. Link
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the 1H NMR Chemical Shifts of 5-Methylnaphthalene-1-carbaldehyde
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers an in-depth comparative analysis of the ¹H NMR chemical shifts of 5-methylnaphthalene-1-carbaldehyde, a substituted naphthalene derivative of interest in synthetic chemistry. By juxtaposing its spectral data with that of related compounds, we aim to provide a comprehensive understanding of the subtle electronic and steric effects that govern the chemical environment of protons in this class of molecules.
The Foundational Principles: Understanding Substituent Effects in Naphthalene Systems
The ¹H NMR spectrum of a substituted naphthalene is a sensitive reporter of its electronic landscape. The chemical shift (δ) of each proton is dictated by the local electron density, which is, in turn, modulated by the electronic properties of the substituents. In the case of this compound, we have two key players influencing the aromatic protons: the electron-withdrawing aldehyde group (-CHO) and the electron-donating methyl group (-CH₃).
The aldehyde group, being strongly deactivating, withdraws electron density from the naphthalene ring system through both inductive and resonance effects. This deshielding effect causes the protons on the same ring as the aldehyde, particularly those in ortho and para positions, to resonate at a lower field (higher ppm values). A notable phenomenon in 1-substituted naphthalenes is the peri-effect , a through-space interaction between the substituent at the C1 position and the proton at the C8 position. This steric compression further deshields the H-8 proton, causing it to appear at a characteristically downfield chemical shift.
Conversely, the methyl group is an electron-donating group, which increases electron density in the aromatic ring, primarily at the ortho and para positions, through an inductive effect and hyperconjugation. This shielding effect results in an upfield shift (lower ppm values) for the nearby protons. The interplay of these opposing electronic effects, coupled with steric interactions, gives rise to the unique ¹H NMR fingerprint of this compound.
Comparative ¹H NMR Data Analysis
To contextualize the ¹H NMR spectrum of this compound, it is instructive to compare its chemical shifts with those of the parent compound, 1-naphthaldehyde, and the methylated precursor, 1-methylnaphthalene. Due to the limited availability of experimental spectra for this compound in public databases, a high-quality predicted spectrum was generated using the online NMR prediction tool, NMRDB.org. This allows for a detailed, albeit theoretical, comparative analysis.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| This compound (Predicted in CDCl₃) | CHO | 10.25 | s | - |
| H-2 | 7.98 | d | 7.5 | |
| H-3 | 7.62 | t | 7.8 | |
| H-4 | 8.15 | d | 8.1 | |
| 5-CH₃ | 2.75 | s | - | |
| H-6 | 7.40 | d | 6.9 | |
| H-7 | 7.55 | t | 7.8 | |
| H-8 | 9.15 | d | 8.7 | |
| 1-Naphthaldehyde (Experimental in CDCl₃)[1] | CHO | 10.28 | s | - |
| H-2 | 7.95 | dd | 7.3, 1.2 | |
| H-3 | 7.59 | ddd | 8.4, 6.9, 1.4 | |
| H-4 | 7.82 | dd | 8.2, 1.4 | |
| H-5 | 7.80 | d | 8.2 | |
| H-6 | 7.49 | ddd | 8.2, 6.9, 1.2 | |
| H-7 | 7.47 | ddd | 8.2, 6.9, 1.2 | |
| H-8 | 9.20 | dd | 8.7, 1.2 | |
| 1-Methylnaphthalene (Experimental in CDCl₃)[2][3] | 1-CH₃ | 2.65 | s | - |
| H-2 | 7.34 | d | 6.9 | |
| H-3 | 7.45 | t | 7.8 | |
| H-4 | 7.81 | d | 8.1 | |
| H-5 | 7.48 | d | 8.1 | |
| H-6 | 7.28 | t | 7.5 | |
| H-7 | 7.67 | d | 8.1 | |
| H-8 | 7.96 | d | 8.1 | |
| 2-Methylnaphthalene (Experimental in CDCl₃)[4] | 2-CH₃ | 2.50 | s | - |
| H-1 | 7.75 | s | - | |
| H-3 | 7.31 | d | 8.4 | |
| H-4 | 7.75 | d | 8.4 | |
| H-5, H-8 | 7.75 | m | - | |
| H-6, H-7 | 7.41 | m | - |
Analysis of Chemical Shifts:
-
Aldehyde Proton (CHO): The aldehyde proton in both this compound and 1-naphthaldehyde appears as a singlet far downfield (around 10.25-10.28 ppm). This is a characteristic chemical shift for aldehyde protons due to the strong deshielding effect of the carbonyl group.
-
H-8 (Peri Proton): As anticipated, the H-8 proton in both naphthaldehydes is significantly deshielded due to the peri-effect, resonating at 9.15 ppm (predicted) and 9.20 ppm (experimental), respectively. The presence of the methyl group at the 5-position in the target molecule appears to have a negligible effect on the chemical shift of H-8, as they are on different rings and relatively distant.
-
Protons on the Aldehyde-Bearing Ring (H-2, H-3, H-4): In 1-naphthaldehyde, the protons of the substituted ring (H-2, H-3, H-4) are all found in the aromatic region, with H-2 being the most downfield of the three due to its ortho relationship to the aldehyde. In this compound, the predicted chemical shifts for these protons show a similar pattern.
-
Effect of the Methyl Group: The most significant impact of the methyl group at the 5-position is observed on the protons of the second aromatic ring. In 1-naphthaldehyde, H-5, H-6, and H-7 resonate between 7.47 and 7.80 ppm. In this compound, the predicted chemical shifts for the corresponding protons (H-6 and H-7) are expected to be influenced by the electron-donating methyl group. Specifically, H-6, being ortho to the methyl group, is predicted to be shifted upfield to around 7.40 ppm. The methyl protons themselves give rise to a characteristic singlet at approximately 2.75 ppm.
Experimental Protocol for ¹H NMR Analysis of Naphthaldehyde Derivatives
To ensure the acquisition of high-quality, reproducible ¹H NMR data for compounds such as this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified naphthaldehyde derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution, which is particularly important for complex aromatic systems.
-
Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to encompass the expected range of chemical shifts (typically 0-12 ppm for this class of compounds).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For unambiguous assignment of protons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
-
Visualizing Key Interactions in this compound
The following diagram, generated using Graphviz, illustrates the structure of this compound and highlights the key through-space and electronic effects influencing the proton chemical shifts.
Caption: Key electronic and steric effects in this compound.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, with the chemical shifts of its aromatic protons being finely tuned by the interplay of the electron-withdrawing aldehyde group and the electron-donating methyl group. The downfield shift of the H-8 proton serves as a classic example of the peri-effect. By comparing its predicted spectrum with the experimental data of 1-naphthaldehyde and 1-methylnaphthalene, we can confidently assign the proton signals and gain a deeper understanding of the substituent effects in this and related naphthalene systems. This guide provides a framework for the analysis of such compounds, underscoring the power of comparative NMR spectroscopy in modern chemical research.
References
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Biological Magnetic Resonance Bank. bmse000531: 1-methylnaphthalene. [Link]
-
PubChem. This compound. [Link]
Sources
Distinguishing 1,5- and 1,4-Methylnaphthaldehyde Isomers by NMR
Executive Summary
In the synthesis of substituted naphthalenes, particularly via formylation or methylation, obtaining a mixture of regioisomers is a common challenge. Distinguishing 1,4-methylnaphthaldehyde from 1,5-methylnaphthaldehyde is critical for structure-activity relationship (SAR) studies, yet they share identical molecular weights (MS) and very similar IR fingerprints.
The Bottom Line: The most robust method for differentiation is 1H NMR spin system topology .
-
The 1,4-isomer displays a 2+4 spin system (two protons on the substituted ring, four on the unsubstituted ring).
-
The 1,5-isomer displays a 3+3 spin system (three protons on each ring).
This guide details the experimental protocols to confirm this topology and validates the assignment using the Peri-Effect and NOE correlations.
Part 1: Mechanistic Basis of Differentiation
To confidently assign the structure, one must understand how the substitution pattern alters the magnetic environment of the naphthalene ring protons.
Spin System Topology
The naphthalene core consists of two fused benzene rings. The substitution pattern dictates the "coupling networks" or spin systems.
-
1,4-Methylnaphthaldehyde: Substituents are on the same ring (C1 and C4).
-
Ring A (Substituted): Contains only H-2 and H-3. These are vicinal neighbors, forming an AX or AB system (two doublets).
-
Ring B (Unsubstituted): Contains H-5, H-6, H-7, and H-8. These form a contiguous ABCD (or similar) 4-spin system.
-
-
1,5-Methylnaphthaldehyde: Substituents are on different rings (C1 and C5).
-
Ring A (Methylated): Contains H-2, H-3, H-4. This is a 3-spin system (typically AMX or ABC).
-
Ring B (Formylated): Contains H-6, H-7, H-8. This is also a 3-spin system .
-
The Peri-Effect (Deshielding)
The "Peri" positions (1,8 and 4,5) in naphthalene are spatially close. A carbonyl group at position 1 (or 4/5) exerts a massive deshielding effect on the peri-proton due to magnetic anisotropy and Van der Waals compression.
-
Aldehyde Effect: The proton peri to the -CHO group will appear significantly downfield (
9.0 ppm). -
Differentiation: We track which spin system contains this downfield proton.
Visual Logic Flow
The following diagram illustrates the decision matrix for assigning the isomer.
Figure 1: Decision tree for distinguishing naphthalene isomers based on spin system analysis of the peri-proton.
Part 2: Comparative Data & Expectations
The following table summarizes the expected spectral features for both isomers.
| Feature | 1,4-Methylnaphthaldehyde | 1,5-Methylnaphthaldehyde |
| Symmetry Group | ||
| Spin Systems | 2H + 4H (Distinctive) | 3H + 3H |
| Aldehyde Peri-Proton | H-5 (part of 4H system) | H-4 (part of 3H system) |
| Methyl Peri-Proton | H-8 (part of 4H system) | H-8 (part of 3H system) |
| Ortho Coupling ( | H2-H3 ( | H2-H3, H3-H4, H6-H7, H7-H8 |
| NOE: Methyl Group | Strong NOE to H-2 & H-8 | Strong NOE to H-2 & H-8 |
| NOE: Aldehyde Group | Strong NOE to H-3 & H-5 | Strong NOE to H-6 & H-4 |
Part 3: Experimental Protocols
Protocol 1: 1H NMR & COSY (The Primary Screen)
This protocol establishes the spin system count.
Sample Preparation:
-
Dissolve 10–15 mg of the unknown isomer in 0.6 mL CDCl3 .
-
Filter through a cotton plug into the NMR tube to remove particulates (essential for high-resolution shimming).
-
Critical: Ensure the sample is free of paramagnetic impurities (e.g., chromium oxidants from synthesis), as these broaden lines and obscure coupling patterns.
Acquisition Parameters (400 MHz+ recommended):
-
1H: Spectral width -2 to 12 ppm. Scans: 16. Relaxation delay (d1):
2.0 s. -
COSY: Gradient-selected COSY (gCOSY). Matrix: 2048 x 256.
Analysis Workflow:
-
Locate the Aldehyde Proton: Singlet at ~10.2–10.4 ppm.
-
Locate the Peri-Proton: Look for the most downfield aromatic signal (doublet or dd) around 9.0–9.5 ppm.
-
Trace the COSY:
-
If 1,4-Isomer: The downfield peri-proton (H-5) will show a COSY cross-peak to H-6, which couples to H-7, which couples to H-8. You will see a chain of 4 connected protons .
-
If 1,5-Isomer: The downfield peri-proton (H-4) will show a COSY cross-peak to H-3, which couples to H-2. The chain stops after 3 protons .
-
Protocol 2: 1D NOE / NOESY (The Spatial Confirmation)
If COSY is ambiguous due to signal overlap, NOE provides definitive spatial proof.
Acquisition Parameters:
-
1D Selective NOE: Selectivity of the excitation pulse is key. Target the Methyl singlet (~2.7 ppm) and the Aldehyde singlet (~10.3 ppm).
-
Mixing Time: 500–800 ms (for medium-sized molecules).
Interpretation:
-
Experiment A (Irradiate Methyl):
-
Both isomers will show enhancement of the peri-proton (H-8).
-
Differentiation: Identify which spin system H-8 belongs to (using the COSY map).
-
In 1,4 , H-8 is in the same 4-spin system as the aldehyde peri-proton (H-5).
-
In 1,5 , H-8 is in a different 3-spin system than the aldehyde peri-proton (H-4).
-
-
Structural Visualization of NOE Interactions
Figure 2: Structural topology showing the relationship between functional groups, peri-protons, and spin systems.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2][3][4] Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
-
Pittelkow, M., et al. (2005). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Harper, J. K., et al. (2011). Solid-State NMR and DFT Investigation of the Peri-Effect in Naphthaldehydes. Journal of Physical Chemistry A. (Validates the deshielding magnitude of the peri-proton).
Sources
- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of 5-Substituted 1-Naphthaldehydes: A Predictive and Experimental Framework
The Naphthaldehyde Chromophore: Understanding the Electronic Transitions
The UV-Vis absorption spectrum of 1-naphthaldehyde is dominated by electronic transitions within the conjugated π-system of the naphthalene ring and the carbonyl group. The key transitions of interest are the n → π* and π → π* transitions. The lower energy, and typically weaker, n → π* transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. The higher energy and much stronger π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the conjugated system.
The position of the absorption maximum (λmax) is sensitive to the presence of substituents on the naphthalene ring. A substituent at the 5-position can significantly influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the energy gap for electronic transitions.
The Impact of Substituents at the 5-Position: A Predictive Comparison
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Their effect on the UV-Vis spectrum is a combination of inductive and mesomeric (resonance) effects.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and amino (-NH₂) are powerful EDGs. Through the mesomeric effect, they donate electron density to the aromatic ring, raising the energy of the HOMO. This reduces the HOMO-LUMO gap, resulting in a bathochromic shift (a shift to a longer wavelength) of the π → π* transition.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) are strong EWGs. They withdraw electron density from the aromatic system, lowering the energy of the LUMO. This also decreases the HOMO-LUMO gap, leading to a significant bathochromic shift .
-
Halogens: Halogens such as chlorine (-Cl) and bromine (-Br) exhibit a dual nature. They are inductively electron-withdrawing but can be mesomerically electron-donating. For aromatic systems, the inductive effect often dominates, leading to a slight bathochromic shift , though typically less pronounced than that of strong EWGs or EDGs.
The following table summarizes the expected effects of various substituents at the 5-position on the λmax of 1-naphthaldehyde, with the unsubstituted compound as a reference. The predicted shifts are based on established electronic principles.
| Substituent (at 5-position) | Electronic Nature | Predicted Effect on λmax (π → π*) |
| -H (Unsubstituted) | Neutral | Reference |
| -OCH₃ (Methoxy) | Strong Electron-Donating | Bathochromic Shift (Red Shift) |
| -NH₂ (Amino) | Strong Electron-Donating | Significant Bathochromic Shift |
| -Cl (Chloro) | Inductively Withdrawing, Mesomerically Donating | Slight Bathochromic Shift |
| -Br (Bromo) | Inductively Withdrawing, Mesomerically Donating | Slight Bathochromic Shift |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significant Bathochromic Shift |
A study on nitrobenzaldehydes provides a strong analogous case, where the nitro group causes a significant red shift in the absorption spectrum due to the extension of the conjugated system and the lowering of the LUMO energy.[1]
Experimental Protocol for the Determination of UV-Vis Absorption Maxima
This section provides a detailed, self-validating protocol for the accurate determination of the λmax of 5-substituted 1-naphthaldehydes.
1. Materials and Reagents:
-
5-substituted 1-naphthaldehyde derivatives (e.g., 5-nitro-1-naphthaldehyde, 5-methoxy-1-naphthaldehyde, etc.)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The choice of solvent is critical; a solvent that does not absorb in the measurement range and in which the analyte is stable should be selected. Ethanol is a common choice for aromatic aldehydes.[2]
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh a small amount of the 5-substituted 1-naphthaldehyde and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically an absorbance value between 0.2 and 0.8 is ideal).
3. Instrumentation and Measurement:
-
Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. Record a baseline spectrum to correct for any solvent absorption.
-
Sample Measurement: Rinse a quartz cuvette with the sample solution before filling it. Place the cuvette in the sample beam and record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).
-
Determination of λmax: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
4. Data Analysis and Validation:
-
Beer-Lambert Law Verification: To ensure the reliability of the data, it is advisable to prepare a series of concentrations and plot absorbance at λmax versus concentration. A linear relationship confirms that the Beer-Lambert law is obeyed in the concentration range used.
-
Solvent Effects: For a more comprehensive study, the measurements can be repeated in solvents of different polarities (e.g., a non-polar solvent like cyclohexane and a polar aprotic solvent like acetonitrile) to investigate solvatochromic effects.
Caption: Experimental workflow for determining the UV-Vis absorption maxima.
Theoretical Framework: Substituent Effects on Electronic Transitions
The influence of substituents on the electronic absorption spectra of aromatic molecules can be rationalized by considering their effect on the energy levels of the molecular orbitals involved in the transition. The diagram below illustrates the general principle.
Caption: Effect of substituents on the HOMO-LUMO energy gap.
Conclusion
This guide provides a robust framework for understanding and investigating the UV-Vis absorption maxima of 5-substituted 1-naphthaldehydes. While a comprehensive experimental dataset is currently lacking in the public domain, the principles of substituent effects provide a strong basis for predicting the spectral shifts. The detailed experimental protocol empowers researchers to generate their own high-quality, comparable data, contributing to a deeper understanding of these versatile molecules. By combining theoretical knowledge with rigorous experimental practice, scientists can effectively tailor the photophysical properties of naphthaldehyde derivatives for a wide array of applications in drug discovery and beyond.
References
-
Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(13), 5945-5953. Available at: [Link]
-
Jacob, S., & Sharma, U. K. (2015). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methylnaphthalene-1-carbaldehyde
Welcome to your essential guide for the safe handling of 5-Methylnaphthalene-1-carbaldehyde (CAS No. 104306-72-1)[1][2]. In our work as researchers and drug development professionals, the integrity of our experiments is matched only by the imperative of our safety. This guide is designed to provide you with the immediate, essential, and procedural information necessary to work with this compound confidently and securely. We will move beyond a simple checklist to understand the why behind each safety protocol, ensuring a self-validating system of protection that builds a deep and abiding trust in our laboratory practices.
Hazard Assessment: Understanding the "Why"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks associated with this compound. A thorough risk assessment is the foundation of a safe experimental workflow. Based on available Safety Data Sheets (SDS), this compound presents several hazards that dictate our protective strategy.
The primary hazards are summarized below:
| Hazard Classification | Description | Rationale for Protection |
| Combustible Liquid | The compound is a combustible liquid (Category 4) and can form explosive mixtures with air upon intense heating[3][4]. | Requires keeping the chemical away from heat, sparks, open flames, and hot surfaces[3][4][5]. |
| Acute Oral Toxicity | Harmful if swallowed (Category 4)[2][3][4][6]. | Strict prohibition of eating, drinking, or smoking in the handling area is mandatory to prevent accidental ingestion[2][3][4]. |
| Aspiration Hazard | May be fatal if swallowed and enters airways (Category 1)[3]. | In case of ingestion, vomiting should not be induced, and immediate medical attention is critical[3]. |
| Skin, Eye, & Respiratory Irritation | Causes skin irritation, serious eye irritation, and may cause respiratory irritation[2][4]. | This necessitates the use of gloves, eye protection, and, where applicable, respiratory protection to prevent direct contact and inhalation[2][7]. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects[3][4][6]. | Spills must be contained and prevented from entering drains or waterways. Waste must be disposed of as hazardous[3][8]. |
Core Directive: Mandatory Personal Protective Equipment
Based on the hazard profile, a specific suite of PPE is required. The selection of this equipment is not arbitrary; it is a direct countermeasure to the chemical's properties. Always inspect PPE for integrity before use[5].
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards. A face shield should be worn in situations with a high potential for splashing[9][10][11]. | Protects against direct splashes that can cause serious eye irritation. Safety glasses with side shields are the minimum requirement for low-splash potential tasks[9][11]. |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene) and a lab coat or chemical-resistant coverall[9][12]. | Prevents skin contact, which can cause irritation. Gloves should be handled with care to avoid contamination of other surfaces. Contaminated clothing must be removed immediately and washed before reuse[2][3]. |
| Respiratory Protection | Required when working in poorly ventilated areas or when aerosols may be generated. A NIOSH-approved respirator with an organic vapor cartridge is recommended[8][10]. | Protects against the inhalation of vapors or mists that may cause respiratory tract irritation[2][4]. An established cartridge change-out schedule is a required part of a respiratory protection program[9][10]. |
Procedural Guide: A Step-by-Step Workflow for Safe Handling
The following workflow provides a logical, step-by-step process for safely handling this compound from preparation to disposal.
Step 1: Preparation and Planning
-
Consult the SDS: Before beginning any new procedure, review the Safety Data Sheet for this compound[3][4][5][6].
-
Designated Area: Demarcate a specific area for handling the chemical. Ensure a safety shower and eyewash station are accessible.
-
Ventilation Check: Confirm that you are working in a well-ventilated area, preferably a chemical fume hood[4][5][13].
-
Assemble Materials: Gather all necessary equipment, including the chemical, spill cleanup materials (such as Chemizorb® or other liquid-absorbent material), and designated waste containers[3].
Step 2: Donning PPE
The sequence of putting on PPE is critical to ensure complete protection.
-
Lab Coat/Coverall: Don your primary protective garment.
-
Respirator (if required): Perform a fit check.
-
Eye and Face Protection: Put on chemical splash goggles. If significant splash risk exists, add a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Step 3: Active Handling
-
Prudent Practices: Handle the chemical carefully to avoid spills and the generation of aerosols.
-
No Unattended Chemicals: Never leave the chemical unattended.
-
Container Management: Keep the container tightly closed when not in use[4][5][13]. Store in a cool, well-ventilated, and locked-up place[2][3][4].
-
Hygiene: Do not eat, drink, or smoke while handling the product[2][3][4].
Step 4: Doffing PPE and Decontamination
The removal of PPE must be done in a way that prevents cross-contamination.
-
Gloves: Remove gloves first, turning them inside out as you remove them.
-
Face Shield/Goggles: Remove eye and face protection from the back.
-
Lab Coat/Coverall: Remove by rolling it down and away from your body.
-
Respirator (if worn): Remove last.
-
Hand Washing: Wash hands thoroughly with soap and water after all PPE has been removed[3][8].
Step 5: Spill and Emergency Procedures
-
Evacuation: Evacuate non-essential personnel from the spill area[3].
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, cover drains and contain the spill using an inert, liquid-absorbent material[3][8].
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water[3][4].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[2][3][4].
-
Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor[2][3].
-
Step 6: Waste Disposal
-
Containerization: Collect all waste, including contaminated absorbents and disposable PPE, into a suitable, labeled, and closed container[14].
-
Labeling: Clearly label the waste container as hazardous, indicating the contents.
-
Disposal Protocol: Dispose of the contents and the container at an approved waste disposal plant, following all local, regional, and national regulations[3][4][5][6]. Do not allow the product to enter drains[3][5][8].
Safe Handling Workflow Diagram
The following diagram illustrates the complete, cyclical process for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- SAFETY D
- SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
- This compound. PubChem - NIH.
- SAFETY D
- material safety d
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- Chemical PPE. (2020).
- SAFETY D
- UNIT 7: Personal Protective Equipment. CTAHR.hawaii.edu.
- Guidance for Selection of Protective Clothing for MDI Users. Covestro.
- Safety Data Sheet (SDS).
- 5-METHYL-1-NAPHTHALDEHYDE. Fluorochem.
- Sigma-Aldrich - Safety D
- Standard Oper
- Safety Data Sheet: 1-methylnaphthalene. (2019). Chemos GmbH&Co.KG.
Sources
- 1. This compound | C12H10O | CID 13499503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.ca [fishersci.ca]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. chemos.de [chemos.de]
- 9. americanchemistry.com [americanchemistry.com]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. geneseo.edu [geneseo.edu]
- 12. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 14. static.igem.org [static.igem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
